

# An In-depth Technical Guide to the Structural Isomers of (2-Nitroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2-nitroethyl)benzene** and its primary structural isomers. The document details their physicochemical properties, synthesis methodologies, and known biological activities. All quantitative data is summarized in comparative tables, and key experimental protocols and biological pathways are visualized to support research and development efforts in medicinal chemistry and materials science.

# Introduction to (2-Nitroethyl)benzene and its Isomers

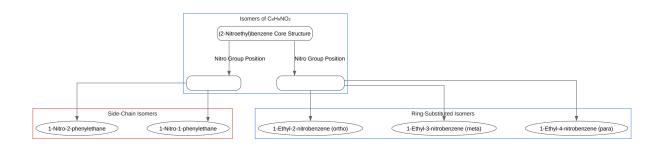
**(2-Nitroethyl)benzene**, also known as 1-nitro-2-phenylethane, is an organic compound with the chemical formula C<sub>8</sub>H<sub>9</sub>NO<sub>2</sub>.[1][2] It is a notable natural product, identified as a significant component in the floral scent of the Japanese loquat (Eriobotrya japonica) and the essential oil of Aniba canelilla, a tree from the Amazon rainforest.[1] The presence of the nitro group, a potent electron-withdrawing moiety, imparts unique reactivity and a wide spectrum of biological activities to this class of molecules, ranging from fungistatic properties to significant cardiovascular and neurological effects.[1][3][4]

The structural isomers of **(2-nitroethyl)benzene** are primarily categorized by the position of the nitro group, either on the ethyl side chain or on the aromatic benzene ring. Understanding the distinct properties of each isomer is critical for their application in organic synthesis and drug design.



### **Structural Isomer Classes**

The main structural isomers of **(2-nitroethyl)benzene** can be grouped into two categories based on the placement of the nitro group.



Click to download full resolution via product page

Figure 1: Classification of (2-Nitroethyl)benzene Isomers

## **Isomer Profiles and Properties**

This section details the specific properties of the primary structural isomers.

## Side-Chain Isomer: 1-Nitro-2-phenylethane

This is the principal compound, commonly referred to as **(2-nitroethyl)benzene**. It is the most studied isomer due to its natural occurrence and significant biological activities.



| Property          | Value   |
|-------------------|---|
| CAS Number        | 6125-24-2[5][6][7]  |
| Molecular Formula | CaHaNO2[5][6][7]  |
| Molecular Weight  | 151.16 g/mol [5][6]   |
| Appearance        | Colorless to pale yellow liquid or oil[5][7]  |
| Melting Point     | 56-58 °C[6] (Note: Some sources report -23 °C[5])                                   |
| Boiling Point     | 250-260.5 °C at 760 mmHg[6]; 120-130 °C at 15 Torr[5]                               |
| Density           | 1.122 g/cm³ at 25 °C[5][6]  |
| Solubility        | Low solubility in water; soluble in organic solvents like alcohols and esters[5][6] |

# Side-Chain Isomer: 1-Nitro-1-phenylethane

In this isomer, the nitro group is attached to the benzylic carbon of the ethyl side chain.

| Property          | Value   |
|-------------------|---|
| CAS Number        | 7214-61-1[8][9]                                   |
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub> [8] |
| Molecular Weight  | 151.16 g/mol [8]                                  |
| Appearance        | Not specified                                     |
| Melting Point     | Not available                                     |
| Boiling Point     | 228 °C at 760 mmHg[8]                             |
| Density           | 1.113 g/cm <sup>3</sup> [8]                       |
| Solubility        | Not specified                                     |



## Ring-Substituted Isomer: 1-Ethyl-2-nitrobenzene (ortho)

This isomer is a common co-product in the industrial synthesis of nitroethylbenzenes.

| Property          | Value  |
|-------------------|--|
| CAS Number        | 612-22-6[10][11]   |
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub> [10][11]     |
| Molecular Weight  | 151.16 g/mol [10][11]                                      |
| Appearance        | Yellow to light brown oily liquid[11]                      |
| Melting Point     | -13 to -10 °C[11]  |
| Boiling Point     | 232.5 °C at 760 mmHg; 172-174 °C at 18 mmHg[11]            |
| Density           | 1.127 g/mL at 25 °C[11]                                    |
| Solubility        | Insoluble in water; soluble in ethanol, acetone, ether[11] |

## Ring-Substituted Isomer: 1-Ethyl-3-nitrobenzene (meta)

The meta isomer is typically synthesized through specific multi-step reaction pathways rather than direct nitration of ethylbenzene.



| Property          | Value  |
|-------------------|--|
| CAS Number        | 7369-50-8[1][12][13][14]                               |
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub> [12][14] |
| Molecular Weight  | 151.16 g/mol [12][14]                                  |
| Appearance        | Not specified  |
| Melting Point     | Not available[13]                                      |
| Boiling Point     | Not available[13]                                      |
| Density           | Not available[13]                                      |
| Solubility        | Not specified  |

# Ring-Substituted Isomer: 1-Ethyl-4-nitrobenzene (para)

The para isomer is the other major product formed during the nitration of ethylbenzene.

| Property          | Value   |
|-------------------|---|
| CAS Number        | 100-12-9[15][16][17][18]  |
| Molecular Formula | CaHaNO2[15][16][18]   |
| Molecular Weight  | 151.17 g/mol [15][16][18]   |
| Appearance        | Light yellow to orange clear liquid[15]                                 |
| Melting Point     | -12 °C[16][17]  |
| Boiling Point     | 245-246 °C[16][17]  |
| Density           | 1.118 - 1.124 g/mL[16][17]  |
| Solubility        | Limited solubility in water; moderately soluble in organic solvents[15] |

# **Experimental Protocols**



# Synthesis of Ring-Substituted Isomers via Nitration of Ethylbenzene

The most common method for synthesizing ortho and para nitroethylbenzene isomers is through the electrophilic aromatic substitution of ethylbenzene using a mixed acid solution.

#### Materials:

- Ethylbenzene
- Concentrated Nitric Acid (68%)
- Concentrated Sulfuric Acid (98%)
- · Ice bath
- Dichloromethane
- 5% Sodium Bicarbonate solution
- · Anhydrous Magnesium Sulfate
- Separatory funnel & Fractional distillation apparatus

#### Procedure:

- Prepare Nitrating Mixture: Carefully and slowly add 100 mL of concentrated sulfuric acid to 80 mL of concentrated nitric acid in a flask cooled in an ice bath. Maintain the temperature below 20°C.
- Reaction Setup: Place 106.17 g of ethylbenzene in a separate round-bottom flask equipped with a dropping funnel.
- Addition: Slowly add the cold nitrating mixture dropwise to the ethylbenzene with vigorous stirring, maintaining the reaction temperature between 25-30°C using an ice bath.
- Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

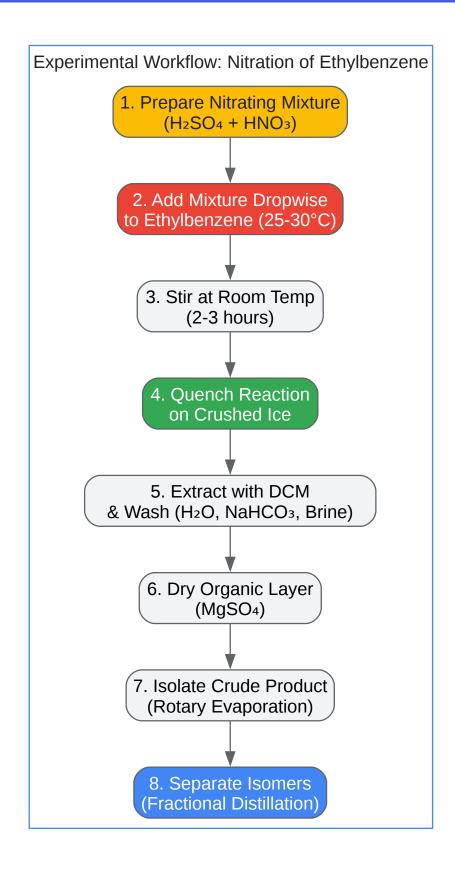
## Foundational & Exploratory





- Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice and stir until melted.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
- Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a mixture of ortho- and paranitroethylbenzene.
- Purification: The isomers can be separated by fractional distillation.[19]





Click to download full resolution via product page

Figure 2: Workflow for the Synthesis of Nitroethylbenzene Isomers



## Synthesis of 1-Ethyl-3-nitrobenzene

The meta isomer is typically prepared via a multi-step synthesis starting from mnitroacetophenone, as direct nitration of ethylbenzene yields ortho and para products. A patented method involves the following sequence:

- Reduction of Ketone: m-Nitroacetophenone is reduced to 1-(3-nitrophenyl)ethanol using a reducing agent like sodium borohydride.
- Halogenation: The resulting alcohol is converted to an iodo intermediate, 1-(1-iodoethyl)-3-nitrobenzene, using reagents such as triphenylphosphine and iodine.
- Dehalogenation: The iodo group is removed by another reduction step with sodium borohydride to yield the final product, 1-ethyl-3-nitrobenzene.[20]

## **Biological Activity and Signaling Pathways**

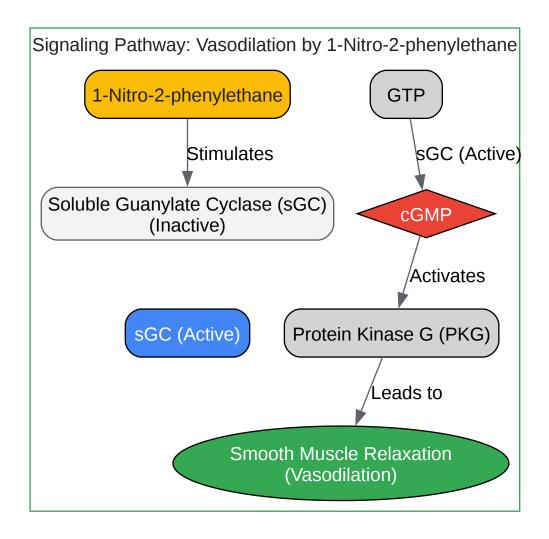
The nitro group is a well-established pharmacophore that can be metabolically reduced to form reactive intermediates, leading to a wide range of biological effects.[4][21]

## Cardiovascular Effects of 1-Nitro-2-phenylethane

The most well-documented biological activity of 1-nitro-2-phenylethane is its effect on the cardiovascular system. Studies in rats have shown that it induces biphasic hypotension and bradycardia.[22] The delayed hypotensive phase is attributed to a direct vasodilatory effect on blood vessels.

Recent research suggests this vasorelaxant action is mediated through the stimulation of soluble guanylate cyclase (sGC). This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells, which in turn activates protein kinase G (PKG) and results in vasodilation. This mechanism is similar to that of nitric oxide (·NO) donors.[4]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. 1-ethyl-3-nitrobenzene | 7369-50-8 [chemicalbook.com]
- 2. Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 1-Nitro-2-phenylethane: a promising phytoconstituent to modulate neuroinflammation and oxidative stress with repercussions on neurological and psychiatric



#### disorders [frontiersin.org]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. chembk.com [chembk.com]
- 7. CAS 6125-24-2: 1-Nitro-2-phenylethane | CymitQuimica [cymitquimica.com]
- 8. (1-NITROETHYL)BENZENE | CAS#:7214-61-1 | Chemsrc [chemsrc.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 1-Ethyl-2-nitrobenzene | C8H9NO2 | CID 69156 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Ethylnitrobenzene | 612-22-6 | Benchchem [benchchem.com]
- 12. 1-Ethyl-3-nitrobenzene | C8H9NO2 | CID 81836 PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. chemscene.com [chemscene.com]
- 15. CAS 100-12-9: 1-Ethyl-4-nitrobenzene | CymitQuimica [cymitquimica.com]
- 16. chemsynthesis.com [chemsynthesis.com]
- 17. 1-ethyl-4-nitrobenzene [stenutz.eu]
- 18. 1-ETHYL-4-NITROBENZENE | CAS 100-12-9 [matrix-fine-chemicals.com]
- 19. echemi.com [echemi.com]
- 20. CN110498744B Preparation method of 1-ethyl-3-nitrobenzene Google Patents [patents.google.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structural Isomers of (2-Nitroethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025157#2-nitroethyl-benzene-structural-isomers-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com